molecular formula C22H26N4O2S B2518174 N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-57-7

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2518174
CAS No.: 476449-57-7
M. Wt: 410.54
InChI Key: YWSGBRWPKOEOHZ-UHFFFAOYSA-N
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Description

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzylthio group, a butyl chain, and a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under controlled conditions.

    Introduction of the Benzylthio Group: The benzylthio group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group in the presence of a base.

    Attachment of the Butyl Chain: The butyl chain can be attached through alkylation reactions using butyl halides.

    Formation of the Methoxybenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The benzylthio group and triazole ring are crucial for its binding affinity and specificity. The exact pathways and targets can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea
  • N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-fluorophenyl)urea
  • N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2,4-dichlorophenyl)urea

Uniqueness

N-((5-(benzylthio)-4-butyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the butyl chain and methoxybenzamide moiety differentiates it from other similar compounds, potentially leading to distinct biological activities and applications.

Properties

IUPAC Name

N-[(5-benzylsulfanyl-4-butyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-4-14-26-20(15-23-21(27)18-10-12-19(28-2)13-11-18)24-25-22(26)29-16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWSGBRWPKOEOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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